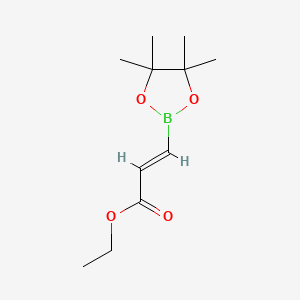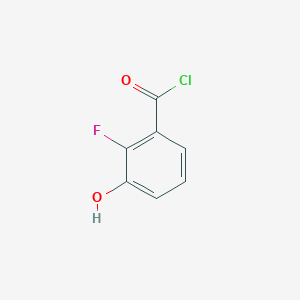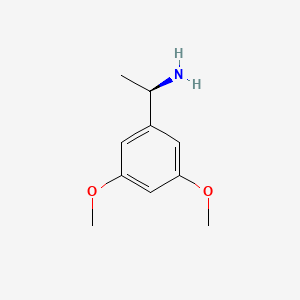
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, also known as TMDPA, is a type of boron-containing monomer that has found applications in various scientific and industrial research fields. This monomer has a unique set of properties that make it ideal for use in a variety of lab experiments and research applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate can be achieved through a two-step reaction process. The first step involves the synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is then used in the second step to synthesize the final compound.", "Starting Materials": ["2-methyl-2-butene", "boron trifluoride diethyl ether complex", "sodium borohydride", "acetic acid", "ethyl acrylate", "sodium carbonate", "dichloromethane", "magnesium sulfate"], "Reaction": [ "Step 1: Synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "a. To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-butene (20 mL) and boron trifluoride diethyl ether complex (20 mL).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Add sodium borohydride (5 g) to the reaction mixture and stir for an additional 2 hours.", "d. Pour the reaction mixture into a separatory funnel containing a mixture of acetic acid (100 mL) and water (100 mL).", "e. Extract the organic layer with dichloromethane (3 x 50 mL) and dry the combined organic layers over magnesium sulfate.", "f. Concentrate the organic layer under reduced pressure to obtain 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.", "Step 2: Synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate", "a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 g), ethyl acrylate (1.2 g), and sodium carbonate (0.5 g).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Extract the reaction mixture with dichloromethane (3 x 25 mL) and dry the combined organic layers over magnesium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate as a colorless oil." ] } | |
Numéro CAS |
1263187-14-9 |
Formule moléculaire |
C11H19BO4 |
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7- |
Clé InChI |
ZXDDITJXZPTHFE-FPLPWBNLSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(=O)OCC |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC |
Synonymes |
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Borate(1-), tetrakis[3-(Methylthio)phenyl]-,sodiuM (1:1)](/img/no-structure.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)


![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)
![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)